Tetrophan

Description

Historical Academic Context of Tryptophan Research

The discovery of Tryptophan dates back to 1901, when British biochemists Sir Frederick Gowland Hopkins and Sydney W. Cole first isolated it from the milk protein casein. acs.orgbiocrates.combris.ac.uk Their initial work involved investigating a specific color reaction, which ultimately led to the identification of this novel amino acid. biocrates.comebsco.com This discovery was a significant milestone, opening a new chapter in the understanding of protein composition and the essentiality of specific amino acids for life. biocrates.com

Following its isolation, the first laboratory synthesis of Tryptophan was achieved by Alexander Ellinger in 1906. acs.orgbiocrates.com Hopkins continued his research, later demonstrating through animal studies that a diet lacking Tryptophan could not support life, thereby establishing its status as an essential amino acid. bris.ac.ukoxfordvitality.co.uk This foundational work on the nutritional importance of amino acids like Tryptophan was a key contribution that led to Hopkins being awarded the Nobel Prize in Physiology or Medicine in 1929 for the discovery of vitamins. acs.orgbris.ac.ukebsco.com

Evolutionary Conservation and Biological Significance of Tryptophan

Tryptophan's role in biological systems is deeply rooted in evolutionary history. The synthesis of the neurotransmitter serotonin (B10506) from Tryptophan is a relationship that is evolutionarily conserved across vertebrates, from fish to humans. nih.govfrontiersin.org This indicates a fundamental and ancient role for Tryptophan in regulating physiological and behavioral processes, such as the neuroendocrine stress response. nih.govfrontiersin.org

The structural importance of Tryptophan is also highly conserved. For instance, specific Tryptophan residues are critical in anchoring membrane proteins within the cell membrane. wikipedia.org Furthermore, sequence analyses of various protein families, such as the hnRNPR-like proteins, reveal an evolutionarily conserved "tryptophan cage" that is crucial for protein folding and structural integrity. nih.gov The presence of Tryptophan in RING domains, which are key components of ubiquitin E3 ligases, is also a conserved feature, highlighting its importance in fundamental cellular processes like protein degradation. researchgate.net Some studies have even suggested that Tryptophan may belong to a group of amino acids that were later additions to the genetic code, reflecting an increasing complexity of life. wikipedia.org

Role of Tryptophan as an Essential Amino Acid

Tryptophan is classified as an essential amino acid for humans and many other animals because the body cannot synthesize it from simpler substances. wikipedia.orgacs.orgbrain-effect.comhealthline.com The metabolic pathway for Tryptophan biosynthesis is highly complex and is primarily found in plants and microorganisms. wikipedia.orgnih.gov Consequently, animals must obtain this crucial amino acid through their diet, typically from protein-containing foods. acs.orghealthline.com Its essentiality underscores its critical importance, as a deficiency can lead to significant health issues related to inadequate protein synthesis and the production of Tryptophan-derived metabolites. ebsco.com

As a proteinogenic amino acid, Tryptophan is a fundamental building block used in the synthesis of proteins, which are vital for all aspects of cellular structure and function. wikipedia.orgbrain-effect.comclevelandclinic.org Although it is one of the least abundant amino acids found in proteins, its unique properties mean it often plays critical structural or functional roles wherever it appears. wikipedia.orgwpunj.edu The large, hydrophobic indole (B1671886) side chain of Tryptophan allows it to participate in various non-covalent interactions, such as π–π stacking, which are crucial for protein folding, stability, and ligand binding. nih.govacs.org

Recent research has highlighted Tryptophan's direct role in regulating cellular growth and proliferation. Studies on human pluripotent stem cells (hPSCs) have demonstrated that Tryptophan is a key amino acid that promotes proliferation while maintaining pluripotency. nih.gov In these studies, Tryptophan was the only amino acid that significantly enhanced cell growth upon supplementation. nih.gov Tryptophan metabolism is indispensable for the survival and proliferation of these cells, indicating its fundamental role in cellular growth and development. nih.gov

| Enzyme / Protein | Function in Relation to Tryptophan |

| Tryptophan Hydroxylase | Catalyzes the initial step in the synthesis of serotonin from Tryptophan. wikipedia.org |

| Tryptophan 2,3-dioxygenase (TDO) | An enzyme primarily in the liver that initiates the kynurenine (B1673888) pathway, the major route of Tryptophan degradation. wikipedia.org |

| Indoleamine 2,3-dioxygenase (IDO) | An enzyme in immune cells and the brain that also initiates the kynurenine pathway. wikipedia.org |

| Trp Repressor | A protein in bacteria that regulates the biosynthesis of Tryptophan by binding to the trp operon in a negative feedback loop. wikipedia.org |

| Serum Albumin | A plasma protein that binds to Tryptophan, affecting its transport and availability to tissues. nih.govnih.gov |

Structure

3D Structure

Properties

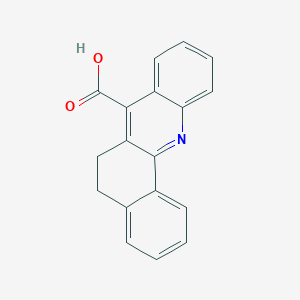

IUPAC Name |

5,6-dihydrobenzo[c]acridine-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO2/c20-18(21)16-13-7-3-4-8-15(13)19-17-12-6-2-1-5-11(12)9-10-14(16)17/h1-8H,9-10H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWNOQAWEROHNNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C3=CC=CC=C3N=C2C4=CC=CC=C41)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30232115 | |

| Record name | Tetrophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30232115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83-93-2 | |

| Record name | Tetrophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30232115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-DIHYDROBENZO(C)ACRIDINE-7-CARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETROPHAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U947K73Q2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Metabolic Pathways of Tryptophan

Major Metabolic Pathways

The metabolism of tryptophan is a complex process involving multiple enzymatic reactions and can be broadly categorized into two major pathways in mammals: the kynurenine (B1673888) pathway and the serotonin (B10506) pathway. oup.comcreative-proteomics.comfrontiersin.org These pathways play critical roles in various physiological functions, including immune responses, neurological processes, and mood regulation. oup.comcreative-proteomics.comnih.gov

The kynurenine pathway is the primary route for tryptophan catabolism in mammals, accounting for over 95% of tryptophan degradation. wikipedia.orgoup.com This pathway predominantly occurs in the liver but also takes place in immune and epithelial cells. creative-proteomics.comwikipathways.org It involves the enzymatic degradation of tryptophan into kynurenine, which is subsequently metabolized into a diverse array of downstream metabolites. creative-proteomics.com

The initial and rate-limiting steps in the kynurenine pathway are catalyzed by two key enzymes: Indoleamine 2,3-Dioxygenase (IDO) and Tryptophan 2,3-Dioxygenase (TDO). oup.comcreative-proteomics.com

Tryptophan 2,3-Dioxygenase (TDO) is primarily expressed in the liver and plays a significant role in systemic tryptophan homeostasis. oup.com

Indoleamine 2,3-Dioxygenase (IDO) , including its isoforms IDO1 and IDO2, is widely distributed in various extrahepatic tissues and immune cells. wikipathways.org IDO1 is particularly important in immune regulation and inflammation, as its activation leads to tryptophan depletion and the production of immunomodulatory metabolites. creative-proteomics.com

The kynurenine pathway generates a wide range of bioactive metabolites with diverse physiological and pathophysiological roles. Key metabolites include:

Kynurenine (Kyn): Formed directly from tryptophan by TDO or IDO. Kynurenine itself is a precursor for other metabolites in the pathway. wikipedia.orgoup.comcreative-proteomics.comfrontiersin.org

Kynurenic Acid (KYNA): Synthesized from kynurenine by kynurenine aminotransferases (KATs). KYNA acts as an antagonist at various receptors, including NMDA receptors, and is considered neuroprotective. oup.comcreative-proteomics.comfrontiersin.org

Quinolinic Acid (QUIN): Produced further down the pathway from 3-hydroxykynurenine. QUIN is an agonist at NMDA receptors and is considered neurotoxic at high concentrations. oup.comcreative-proteomics.comfrontiersin.org

Other metabolites include picolinic acid, anthranilic acid, and niacin (vitamin B3). byjus.comcreative-proteomics.com

Table 1: Key Kynurenine Pathway Metabolites and Their Precursors/Enzymes

| Metabolite | Precursor | Key Enzyme(s) | Role/Significance |

| Kynurenine | Tryptophan | TDO, IDO | Intermediate, immunomodulatory |

| Kynurenic Acid | Kynurenine | Kynurenine Aminotransferases (KATs) | Neuroprotective, NMDA receptor antagonist |

| Quinolinic Acid | 3-Hydroxykynurenine | Quinolinate Phosphoribosyltransferase (QPRT) | Neurotoxic (at high levels), NMDA receptor agonist |

| Niacin (Vitamin B3) | Quinolinic Acid | Multiple steps | Essential vitamin, coenzyme precursor |

The activity of enzymes in the kynurenine pathway is tightly regulated, influencing the balance of its various metabolites. oup.com

Induction by Inflammation: IDO activity is significantly induced by pro-inflammatory cytokines, such as interferon-gamma (IFN-γ), leading to increased tryptophan catabolism during immune responses. oup.comcreative-proteomics.com

Feedback Regulation: While not as extensively documented as for other amino acid biosynthesis pathways, some feedback mechanisms exist. For instance, in plants, anthranilate synthase, an enzyme in tryptophan biosynthesis, is feedback regulated by tryptophan itself. nih.gov

Hormonal and Nutritional Factors: Hormones and nutritional status can also influence the activity of these enzymes, thereby impacting tryptophan metabolism. oup.com

The serotonin pathway is another major metabolic route for tryptophan, primarily responsible for the synthesis of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) and subsequently melatonin. oup.comcreative-proteomics.comfrontiersin.orgwikipathways.org While a small percentage of tryptophan is directed towards this pathway, its products are crucial for regulating mood, sleep, appetite, and other physiological functions. oup.comcreative-proteomics.com Over 90% of the body's serotonin is produced in the gut by enterochromaffin cells. wikipathways.org

The synthesis of serotonin from tryptophan is initiated by the rate-limiting enzyme Tryptophan Hydroxylase (TPH). britannica.comcreative-proteomics.com

Tryptophan Hydroxylase (TPH) exists in two main isoforms:

TPH1: Primarily found in peripheral tissues, including the gut enterochromaffin cells, where it accounts for the majority of the body's serotonin production. wikipathways.org

TPH2: Predominantly expressed in the brain, where it is responsible for central nervous system serotonin synthesis. wikipathways.org

Following TPH-mediated hydroxylation of tryptophan to 5-hydroxytryptophan (B29612) (5-HTP), 5-HTP is then rapidly decarboxylated to serotonin (5-HT) by aromatic amino acid decarboxylase (AADC). creative-proteomics.com

Table 2: Key Enzymes and Products in the Serotonin Pathway

| Enzyme | Substrate | Product | Location/Role |

| Tryptophan Hydroxylase (TPH1, TPH2) | Tryptophan | 5-Hydroxytryptophan (5-HTP) | Rate-limiting step in serotonin synthesis |

| Aromatic Amino Acid Decarboxylase (AADC) | 5-Hydroxytryptophan | Serotonin (5-HT) | Converts 5-HTP to serotonin |

Molecular Mechanisms and Cellular Effects of Tryptophan Metabolites

Receptor-Mediated Signaling by Tryptophan Metabolites

Tryptophan metabolites engage with specific cellular receptors, initiating signaling cascades that modulate various cellular functions.

Aryl Hydrocarbon Receptor (AhR) Activation

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor widely expressed across immune, epithelial, endothelial, and stromal cells. mdpi.comasm.org Tryptophan metabolites are among the most important endogenous ligands for AhR. mdpi.comnih.govplos.org Upon binding of these ligands, AhR translocates to the nucleus, where it forms a dimer with the AhR nuclear translocator (ARNT) and regulates the expression of target genes. nih.govasm.org

AhR activation by tryptophan metabolites can profoundly influence immune responses, promoting either tolerance or immunity depending on the specific metabolites and their concentrations. mdpi.com For instance, microbial tryptophan metabolites like indole (B1671886) and related compounds can activate AhR, which is essential for maintaining mucosal barrier integrity and suppressing inflammation. nih.gov Kynurenine (B1673888) (Kyn), a major tryptophan metabolite, also interacts with AhR, stimulating transcription factors related to cell proliferation. mdpi.com This activation has been shown to modulate the differentiation, proliferation, maturation, and effector functions of various immune cells, including macrophages, dendritic cells, and T cells. mdpi.comnih.gov

Aryl hydrocarbon receptor activation has been implicated in the pathogenesis of various diseases, including HIV-1 infection, where tryptophan metabolites augment AhR activation to promote viral transcription and infection. asm.org Conversely, AhR activation by certain tryptophan metabolites has been shown to alleviate conditions like Escherichia coli-induced mastitis, by limiting NF-κB activation and enhancing barrier function. plos.org

Other Nutrient-Sensing G-Protein Coupled Receptors

Beyond AhR, tryptophan metabolites can also engage with other nutrient-sensing G-protein coupled receptors (GPCRs). frontiersin.orgmdpi.comnih.govfrontiersin.org These receptors are pivotal in sensing gut microbiota metabolites and play a crucial role in metabolic pathways, including nutrient synthesis, transport, and storage. mdpi.comnih.gov

For example, kynurenic acid (KYNA), another tryptophan metabolite, is a proposed endogenous ligand for GPR35, an orphan GPCR highly expressed in various immune cells. mdpi.comfrontiersin.org Activation of GPR35 by kynurenine/KYNA can regulate the release of inflammatory factors, demonstrating anti-inflammatory effects in certain contexts. mdpi.comfrontiersin.org These metabolite-sensing GPCRs provide a vital link between the immune system, gut microbiota, and the host's metabolic system, influencing intestinal homeostasis and immune responses. nih.govfrontiersin.orgresearchgate.net

Enzyme Regulation and Cellular Signaling Pathways

Tryptophan metabolism also influences cellular signaling pathways through enzyme regulation and direct modulation.

Modulation of mTOR Signaling Pathway

The mechanistic Target of Rapamycin (mTOR) signaling pathway is a central regulator of cellular function, active during amino acid sufficiency and governing anabolic metabolism and energy expenditure. frontiersin.orgfrontiersin.org Tryptophan and its metabolites can modulate mTOR signaling. frontiersin.orgresearchgate.net For instance, L-tryptophan has been shown to induce mTOR activation, which can impact processes like hepatic steatosis. researchgate.net

Microbiota-derived tryptophan metabolites, such as kynurenine (KYN), kynurenic acid (KYNA), and indole-3-lactate (ILA), have been found to regulate AMPK/mTOR-mediated autophagy, influencing intestinal barrier function. frontiersin.org Dietary tryptophan supplementation has also been observed to affect food intake by activating the AMP-activated protein kinase (AMPK) signaling pathway and inhibiting mTOR/S6K1 activity in the hypothalamus. cambridge.org

GCN2 Signaling Pathway Activation

The General Control Nonderepressible 2 (GCN2) kinase is a stress sensor that responds to amino acid starvation and other cellular stresses. frontiersin.orgjci.orgmdpi.com Tryptophan depletion, often resulting from the activity of enzymes like indoleamine-2,3-dioxygenase 1 (IDO1) in the kynurenine pathway, leads to the accumulation of uncharged tRNAs, which activates the GCN2 kinase pathway. frontiersin.orgjci.orgnih.gov

Activation of GCN2 results in the phosphorylation of eukaryotic initiation factor (eIF)2α, leading to a repression of general translation and the initiation of gene reprogramming to adapt to nutrient stress. frontiersin.orgmdpi.com In immune cells, GCN2 activation by tryptophan depletion can cause cell cycle arrest and anergy induction in T cells. jci.org Furthermore, the GCN2/ATF4 pathway can up-regulate serine synthesis enzymes in response to amino acid deprivation. mdpi.com GCN2 also plays a role in regulating macrophage functional polarization and CD4+ T cell subset differentiation, highlighting its importance in immune homeostasis. mdpi.com

Impact on Gene Expression and Transcriptional Regulation

Tryptophan metabolism significantly impacts gene expression and transcriptional regulation, both in host cells and in microorganisms.

In bacteria like Escherichia coli, tryptophan levels directly regulate the expression of genes involved in tryptophan biosynthesis, transport, and regulation through the trp operon. khanacademy.orgasm.orgpnas.orgfoodsciencetoolbox.com When tryptophan is abundant, a trp repressor protein, activated by tryptophan, binds to the DNA at the operator site, blocking the transcription of genes necessary for tryptophan synthesis. khanacademy.orgasm.orgfoodsciencetoolbox.com Conversely, when tryptophan is scarce, the repressor is inactive, allowing transcription to proceed. khanacademy.orgfoodsciencetoolbox.com

In human cells, changes in tryptophan metabolism can alter the expression of genes encoding enzymes and transporter proteins crucial for tryptophan catabolism. oup.com For example, inflammatory stimuli can lead to the upregulation of genes involved in the kynurenine pathway, such as IDO1, KYNU, and KMO, impacting tryptophan availability and kynurenine synthesis. oup.com The activation of AhR by tryptophan metabolites also directly influences gene expression by regulating the transcription of target genes involved in immune responses and cellular functions. mdpi.comnih.govasm.org

Biological Activities and Preclinical Investigations of Tryptophan and Its Metabolites

Immunomodulatory Activities

Tryptophan and its metabolites are key regulators of the immune system. nih.gov The catabolism of tryptophan, particularly through the kynurenine (B1673888) pathway, is a central mechanism for controlling immune responses and maintaining immune homeostasis. frontiersin.org This pathway is initiated by the enzymes indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO), which convert tryptophan to kynurenine. portlandpress.com The expression and activity of these enzymes are critical in modulating immune cell function and creating an immunosuppressive environment. nih.govnih.gov

Tryptophan metabolism directly influences the function of various immune cells. The depletion of tryptophan and the accumulation of its catabolites, such as kynurenine, can suppress the proliferation and activity of effector T-cells and Natural Killer (NK) cells. wikipedia.orgresearchgate.net Kynurenine and other downstream metabolites can induce apoptosis in T-cells and inhibit their maturation. researchgate.net

Furthermore, these metabolites promote the generation and activation of regulatory T-cells (Tregs) and myeloid-derived suppressor cells (MDSCs), which are potent inhibitors of immune responses. wikipedia.orgresearchgate.net In the tumor microenvironment, the activation of the tryptophan-kynurenine-aryl hydrocarbon receptor (Trp-Kyn-AhR) pathway is a key mechanism of tumor-associated immunosuppression. frontiersin.org Kynurenine acts as a ligand for the aryl hydrocarbon receptor (AhR), and its activation in dendritic cells (DCs) suppresses their immunogenicity, while in NK cells, it promotes the production of the anti-inflammatory cytokine IL-10. frontiersin.org

| Immune Cell Type | Effect of Tryptophan Depletion/Metabolite Accumulation |

|---|---|

| T-cells | Suppressed proliferation and activation; induction of apoptosis; promotion of regulatory T-cell (Treg) differentiation. nih.govwikipedia.orgresearchgate.net |

| Natural Killer (NK) cells | Suppressed activity; promotion of IL-10 production. wikipedia.orgfrontiersin.org |

| Macrophages | Modulation of cytokine production. frontiersin.org |

| Dendritic Cells (DCs) | Inhibited maturation and suppressed immunogenicity. researchgate.netfrontiersin.org |

The catabolism of tryptophan is a critical factor in the creation of immunosuppressive microenvironments, particularly in the context of cancer. nih.gov Tumor cells can upregulate the expression of IDO1 and TDO, leading to increased tryptophan catabolism. nih.gov This results in the depletion of local tryptophan and the accumulation of kynurenine, creating a microenvironment that is hostile to effector immune cells and conducive to tumor immune escape. nih.govnih.gov The increased concentration of kynurenine helps to establish an immunosuppressive milieu by activating AhR on immune cells, which in turn drives the differentiation of naive CD4+ T-cells into immunosuppressive regulatory T-cells. nih.gov

Metabolites of the kynurenine pathway can modulate the production of cytokines and chemokines. For instance, the activation of the AhR by kynurenine can upregulate the expression of the pro-inflammatory cytokine IL-6 in cancer cells and macrophages. frontiersin.org Conversely, it can also promote the production of the potent anti-inflammatory cytokine IL-10 by NK cells. frontiersin.org This differential regulation of cytokine production contributes to the complex immunomodulatory effects of tryptophan metabolism.

Tryptophan metabolism plays a dual role in modulating inflammation. The induction of IDO1 by pro-inflammatory stimuli, such as interferon-γ, is a counter-regulatory mechanism that helps to limit excessive inflammation and prevent immunopathology. nih.govfrontiersin.org The resulting production of kynurenine and other metabolites generally exerts an anti-inflammatory effect. nih.gov For example, some tryptophan metabolites produced by gut bacteria, such as indole (B1671886) derivatives, can exert anti-inflammatory effects by binding to the pregnane X receptor (PXR). youtube.com However, certain metabolites can also have pro-inflammatory activities, highlighting the context-dependent nature of tryptophan's role in inflammation.

Neurobiological Activities

Tryptophan is a crucial molecule in neurobiology, primarily because it is the metabolic precursor to the neurotransmitter serotonin (B10506) (5-hydroxytryptamine, 5-HT). nih.govfrontiersin.org The availability of tryptophan in the brain is a rate-limiting factor for the synthesis of serotonin, which plays a significant role in regulating mood, sleep, and behavior. youtube.comnih.gov

The synthesis of serotonin from tryptophan occurs in serotonergic neurons. frontiersin.org Tryptophan is first hydroxylated to 5-hydroxytryptophan (B29612) (5-HTP) by the enzyme tryptophan hydroxylase, which is the rate-limiting step in this pathway. nih.govwikipedia.org 5-HTP is then decarboxylated to form serotonin. wikipedia.org Because tryptophan crosses the blood-brain barrier, its levels in the central nervous system directly impact the production of serotonin. mdpi.com Consequently, factors that affect plasma tryptophan concentrations, such as diet, stress, and immune system activation, can influence brain serotonergic activity and, in turn, affect behavior and endocrine status. nih.govfrontiersin.org

| Compound Name |

|---|

| Tryptophan |

| Kynurenine |

| Serotonin (5-hydroxytryptamine) |

| Melatonin |

| Niacin (Vitamin B3) |

| 5-hydroxytryptophan (5-HTP) |

| Indoleamine 2,3-dioxygenase (IDO1) |

| Tryptophan 2,3-dioxygenase (TDO) |

| Interferon-γ |

| Interleukin-6 (IL-6) |

| Interleukin-10 (IL-10) |

The Chemical Compound “Tetrophan”: An Analysis of Available Research

Initial searches for the chemical compound "this compound" (also known as Tetrofan), identified by the chemical formula C₁₈H₁₃NO₂ and CAS Registry Number 83-93-2, have revealed limited publicly available scientific data regarding its specific biological activities as outlined in the requested article structure. wikidata.orgepa.gov While the compound is documented in chemical databases, extensive preclinical investigations into its effects on mood, cognitive function, and specific anticancer mechanisms appear to be scarce in the accessible scientific literature.

The compound, chemically named 5,6-dihydrobenz[c]acridine-7-carboxylic acid, has historical mentions in pharmacological and medical literature. karger.comelectronicsandbooks.com Early 20th-century sources indicate its use in therapeutic attempts for neurological conditions, including multiple sclerosis. direct-ms.orgdokumen.pub There are also references to this compound as a stimulant. dokumen.pubastralcodexten.comjhu.edu

However, a thorough review of the search results did not yield specific studies or detailed research findings that would allow for a comprehensive discussion of the following topics as requested:

Anticancer and Antitumor Activities:There is a lack of specific research on the anticancer and antitumor properties of this compound.

Synergistic Effects with Standard Chemotherapies and Immunotherapies

The metabolism of tryptophan, an essential amino acid, plays a significant role in the tumor microenvironment and influences the efficacy of cancer treatments. nih.gov Dysregulation of tryptophan metabolism has been linked to responses to immunotherapy in cancer patients, such as those with melanoma. mdpi.com Enzymes that catalyze the breakdown of tryptophan, along with the resulting metabolites, can modulate the anti-tumor activity of the immune system. nih.gov

The kynurenine pathway is the primary route for tryptophan degradation, and its metabolites have immunomodulatory effects. nih.govnih.gov Tumors can exploit this pathway to create an immunosuppressive environment, thereby evading the host's immune response. nih.govfrontiersin.org This has led to the investigation of inhibitors of tryptophan-degrading enzymes, such as indoleamine 2,3-dioxygenase 1 (IDO1), as potential adjuvants to immunotherapy. mdpi.com The goal of combining these inhibitors with immunotherapies is to counteract the tumor's immunosuppressive mechanisms and enhance the effectiveness of the treatment. frontiersin.org

Research has identified several elements within the tryptophan metabolism pathway as potential therapeutic targets that could be combined with immunotherapies. mdpi.com The rationale is that by modulating the levels of tryptophan and its metabolites, the anti-tumor immune response can be bolstered, leading to synergistic effects with standard treatments. mdpi.comnih.gov

Role in Cancer-Associated Cachexia Models

Cancer-associated cachexia, a debilitating syndrome characterized by weight loss and muscle wasting, is a significant challenge in cancer patient care. nih.govmdpi.commedicaldialogues.in Alterations in tryptophan metabolites have been observed in patients with cachexia. nih.govmdpi.com Preclinical studies using mouse models of melanoma and pancreatic cancer that mimic cancer-associated cachexia have shown a significant reduction in plasma tryptophan levels. nih.govmdpi.comresearchgate.net

In these models, the administration of 1-methyl-tryptophan (1-MT), an inhibitor of the tryptophan-degrading enzyme IDO, led to a restoration of plasma tryptophan levels. nih.govmdpi.com This treatment also resulted in an improvement in some inflammatory markers associated with cachexia, such as splenomegaly. nih.govmdpi.com While the treatment did not reverse muscle wasting, it did show signs of muscle regeneration. nih.govmdpi.com These findings suggest that the tryptophan metabolism pathway is a promising target for modulating inflammation in the context of cancer-associated cachexia. nih.govmdpi.com

Kynurenine, a key metabolite of tryptophan, has been implicated in the mechanisms of muscle wasting. nih.gov The modulation of tryptophan and its metabolites can also impact central nervous system mechanisms that control appetite and fatigue, which are also affected in cachexia. nih.gov

Antimicrobial and Anti-Biofilm Activities

Beyond its role in cancer, tryptophan and its derivatives have demonstrated antimicrobial and anti-biofilm properties.

Targeting Specific Pathogens (e.g., Pseudomonas aeruginosa)

Pseudomonas aeruginosa is an opportunistic pathogen known for its ability to form biofilms, which are communities of bacteria encased in a protective matrix that makes them resistant to antibiotics. nih.gov Both the D- and L-isomers of tryptophan have been shown to inhibit the formation of P. aeruginosa biofilms. nih.govresearchgate.net An equimolar ratio of the D- and L-isomers produced the most significant inhibitory effect. nih.govresearchgate.net

Furthermore, the addition of D-/L-tryptophan to pre-existing biofilms not only inhibited their further growth but also caused partial disassembly of the biofilm structure. nih.govresearchgate.net Tryptophan-containing cyclic dipeptides have also been shown to possess anti-quorum sensing activity against P. aeruginosa, interfering with the cell-to-cell communication systems that regulate virulence and biofilm formation. nih.gov

The table below summarizes the inhibitory effects of D- and L-tryptophan on P. aeruginosa biofilm formation at different concentrations and time points. nih.gov

| Tryptophan Isomer | Concentration (mM) | Inhibition at 24h (%) | Inhibition at 48h (%) |

| D-Tryptophan | 10.0 | 71 | 78 |

| L-Tryptophan | 10.0 | 86 | 81 |

| D/L-Tryptophan (equimolar) | 10.0 | 93 | 90 |

Mechanisms of Membrane Interaction and Perturbation

Tryptophan's unique physicochemical properties, including its aromatic and hydrophobic nature, allow it to play a crucial role in the interaction of proteins with cell membranes. mdpi.com It is frequently found at the interface between water and the lipid bilayer of cell membranes, where it contributes to the stabilization, anchoring, and orientation of membrane proteins. mdpi.com

The indole ring of tryptophan can engage in various noncovalent interactions, including hydrogen bonds and cation-π interactions, with lipid headgroups and other molecules in the membrane environment. mdpi.com These interactions are vital for the function of many membrane proteins. mdpi.com In the context of antimicrobial peptides, the number and position of tryptophan residues can influence their ability to be internalized by cells and interact with membranes. nih.gov Studies have shown that tryptophan residues in these peptides are typically located just below the lipid headgroups of the membrane. nih.gov

Other Emerging Biological Roles

The biological significance of tryptophan and its metabolites extends to other areas of cellular regulation.

Regulation of Stem Cell Niches

The kynurenine pathway of tryptophan metabolism is involved in regulating the behavior of various types of stem cells, including hematopoietic, neural, and mesenchymal stem cells. nih.govresearchgate.net Metabolites of this pathway can have diverse effects on stem cells and their surrounding microenvironment, known as the stem cell niche. nih.govresearchgate.net

In the context of musculoskeletal stem cells, tryptophan metabolism has been identified as a key factor in age-related changes, such as those seen in osteoporosis. nih.govresearchgate.net Some tryptophan metabolites, like kynurenic acid and anthranilic acid, have been shown to have detrimental effects on bone health, while others, such as picolinic acid and quinolinic acid, may promote bone mineral density. nih.govresearchgate.net The balance of these metabolites can influence stem cell function and the processes of bone formation and breakdown. nih.govresearchgate.net

Metabolic Functions Beyond Primary Pathways (e.g., Niacin Synthesis)

The synthesis of niacin from tryptophan is a multi-step process that primarily occurs in the liver droracle.aidroracle.ai. This pathway, known as the kynurenine pathway, accounts for the degradation of the vast majority of dietary tryptophan not used for protein synthesis nih.govdroracle.ai. The conversion is estimated to require about 60 mg of tryptophan to produce 1 mg of niacin wikipedia.org. This process is dependent on several cofactors, including riboflavin (vitamin B2), vitamin B6, and iron droracle.aiwikipedia.org.

Niacin itself is a precursor to the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP) nih.govdroracle.aiwikipedia.org. These coenzymes are essential for a multitude of enzymatic reactions, playing critical roles in the catabolism of fats, carbohydrates, and proteins, as well as in cell signaling and DNA repair wikipedia.org. The body's ability to synthesize niacin from tryptophan is a vital mechanism for preventing niacin deficiency, a condition that can lead to pellagra, characterized by skin rashes, digestive issues, and mental disorders violapharm.com.

Therapeutic Potential in Specific Pathologies

Emerging research has highlighted the therapeutic potential of tryptophan and its metabolites in a variety of specific diseases, ranging from cardiovascular conditions to skeletal disorders and infectious diseases.

Atherosclerosis

The role of tryptophan metabolism in atherosclerosis is complex, with different metabolites exhibiting both protective and potentially detrimental effects. Tryptophan metabolism is a key regulator of intestinal homeostasis, and disruptions can have systemic effects on atherosclerosis nih.gov. The kynurenine pathway, the main route of tryptophan degradation, produces several bioactive metabolites that can influence inflammation and lipid metabolism, key factors in the development of atherosclerosis ahajournals.orgnih.gov.

For instance, the metabolite 3-hydroxyanthranilic acid (3-HAA) has been shown to lower plasma lipids and reduce atherosclerosis in animal models ahajournals.orgsemanticscholar.org. Conversely, elevated levels of other metabolites like kynurenic acid have been associated with an increased risk of acute myocardial infarction and unstable plaque phenotypes in patients ahajournals.orgnih.gov. The enzyme indoleamine 2,3-dioxygenase 1 (IDO1), which is a rate-limiting step in the kynurenine pathway, appears to play a complex role, with some studies suggesting its activity can influence vascular inflammation and calcification nih.govahajournals.org.

| Tryptophan Metabolite/Enzyme | Observed Effect in Atherosclerosis Research | Reference |

|---|---|---|

| 3-Hydroxyanthranilic Acid (3-HAA) | Anti-atherosclerotic; lowers plasma cholesterol and triglycerides. | ahajournals.orgnih.govsemanticscholar.org |

| Kynurenic Acid (Kna) | Associated with unstable plaque phenotypes and increased risk of acute myocardial infarction. | ahajournals.orgnih.gov |

| Indoleamine 2,3-dioxygenase 1 (IDO1) | Complex role; influences intestinal inflammation and vascular calcification. Deletion in intestinal cells can augment atherosclerosis. | nih.govahajournals.org |

| Serotonin | Derived from tryptophan; can mediate vasoconstriction. Inhibition of intestinal serotonin production may alleviate plaque inflammation. | nih.govahajournals.org |

Osteoporosis

Tryptophan metabolism is increasingly recognized as a significant factor in bone health and the pathogenesis of osteoporosis, a disease characterized by an imbalance in bone remodeling researchgate.net. Tryptophan and its metabolites can influence the activity of both osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells) researchgate.net.

Studies have shown an association between dietary tryptophan intake and bone mineral density (BMD), with higher intake potentially linked to a lower risk of low BMD in older adults nih.gov. Tryptophan itself appears to promote the proliferation and differentiation of bone marrow stromal cells nih.gov. However, the effects of its metabolites are varied. Gut-derived serotonin, a tryptophan derivative, can inhibit bone formation researchgate.netoup.com. Conversely, metabolites like melatonin can promote the differentiation of stem cells into osteoblasts researchgate.net. The kynurenine pathway is also deeply implicated; some metabolites like kynurenine itself are associated with increased bone resorption and have been found in higher concentrations in patients with fragility hip fractures nih.govoup.com. In contrast, another metabolite, picolinic acid, has demonstrated anabolic effects on bone in vivo oup.com.

Tuberculosis

The metabolism of tryptophan is highly regulated during Mycobacterium tuberculosis (Mtb) infection and is crucial to the host's immune response. A key host defense mechanism involves IFN-γ-activated macrophages attempting to starve the bacteria of tryptophan by upregulating the enzyme IDO1, which degrades tryptophan frontiersin.orgcell.com. This process leads to increased tryptophan catabolism into kynurenine, a change that is observed in both active tuberculosis (TB) disease and latent TB infection nih.govfrontiersin.orgtandfonline.com.

However, M. tuberculosis has evolved a counter-strategy: it can synthesize its own tryptophan, allowing it to survive this nutritional limitation imposed by the host cell.com. The ratio of kynurenine to tryptophan in the blood is now being investigated as a potential biomarker for disease activity and treatment response in TB, as this ratio tends to normalize with effective antibiotic therapy frontiersin.orgnih.gov. This interplay highlights the potential for targeting tryptophan metabolism as a host-directed therapy to enhance the immune system's ability to control Mtb infection cell.com.

| Aspect of Tryptophan Metabolism | Role in Tuberculosis Pathophysiology | Reference |

|---|---|---|

| Host IDO1 Enzyme Upregulation | Increases tryptophan catabolism to kynurenine, attempting to starve Mtb. | frontiersin.orgcell.comnih.gov |

| Kynurenine/Tryptophan Ratio | Elevated in active and latent TB; reflects disease activity and normalizes with treatment. Potential biomarker. | frontiersin.orgnih.govfrontiersin.org |

| Mtb Tryptophan Synthesis | A bacterial defense mechanism to counteract host-mediated tryptophan starvation. | cell.com |

Gastric Ulcers

Preclinical studies suggest that tryptophan and its metabolite melatonin play a significant role in protecting the gastric mucosa and promoting the healing of gastric ulcers. In animal models, a diet free of tryptophan was shown to delay the healing of chronic gastric ulcers nih.gov. Conversely, supplementing the diet with L-tryptophan significantly accelerated ulcer healing nih.gov.

The protective effects are thought to be mediated, at least in part, by the conversion of tryptophan to melatonin within the gastrointestinal tract nih.gov. Melatonin has demonstrated strong anti-inflammatory properties and the ability to accelerate ulcer healing nih.gov. In human studies involving patients with H. pylori-infected ulcers, the addition of tryptophan or melatonin to standard omeprazole treatment significantly accelerated the healing rate compared to omeprazole alone nih.gov. This was associated with a significant rise in plasma melatonin levels nih.gov. Furthermore, lowering serotonin levels in the body through tryptophan depletion has been shown to delay gastric emptying, indicating the broader role of tryptophan derivatives in gastrointestinal motility cambridge.org.

Pulmonary Arterial Hypertension (PAH)

The tryptophan-serotonin pathway is strongly implicated in the pathology of pulmonary arterial hypertension (PAH), a progressive disease characterized by high blood pressure in the pulmonary arteries and vascular remodeling ahajournals.orgnih.govatsjournals.org. Serotonin, which is synthesized from tryptophan, is known to induce the proliferation and constriction of pulmonary vascular cells atsjournals.org.

The enzyme tryptophan hydroxylase 1 (TPH1) is the rate-limiting step in the synthesis of peripheral serotonin and its expression is increased in the lungs of PAH patients ahajournals.orgatsjournals.org. Studies in animal models have shown that genetic deletion or pharmacological inhibition of TPH1 can attenuate the development of hypoxia-induced pulmonary hypertension and reduce vascular remodeling ahajournals.orgnih.gov. This suggests that targeting the synthesis of serotonin from tryptophan could be a novel therapeutic strategy for PAH ahajournals.orgatsjournals.orgatsjournals.org. Additionally, the kynurenine pathway is also altered in PAH, with elevated levels of the metabolite kynurenine found in patients; this metabolite has vasodilatory properties and its levels correlate with the severity of the disease, suggesting it could be both a biomarker and a therapeutic target physiology.org.

Structure Activity Relationship Sar Studies of Tryptophan Derivatives and Analogues

Design and Synthesis of Novel Tryptophan Derivatives

The chemical modification of tryptophan at its multiple functional groups—the carboxyl group, the amino group, and the indole (B1671886) ring—allows for the creation of a diverse library of derivatives. mdpi.com Researchers employ various synthetic strategies to introduce different functionalities, aiming to enhance biological activity, selectivity, and pharmacokinetic properties.

One common approach involves the modification of the indole N-H group. For instance, a series of 1-alkyltryptophan analogues, including 1-ethyl-tryptophan (1-ET), 1-propyl-tryptophan (1-PT), 1-isopropyl-tryptophan (1-isoPT), and 1-butyltryptophan (1-BT), were synthesized to investigate their potential antitumor effects. nih.gov The synthesis typically begins by protecting the amino group of tryptophan, often with a Boc (di-tert-butyl dicarbonate) group. nih.gov This is followed by the alkylation of the indole nitrogen and the carboxyl group. Subsequent deprotection steps yield the final 1-alkyltryptophan derivatives. nih.gov

Another strategy focuses on creating more complex heterocyclic systems fused to the tryptophan scaffold. In one study, novel tryptophan derivatives containing azepine and acylhydrazone moieties were designed and synthesized. mdpi.comnih.gov This multi-step synthesis involved using natural L-tryptophan as a starting material and proceeding through esterification, amidation, cyclization, and condensation reactions. nih.gov Similarly, tryptophan derivatives incorporating a diketopiperazine (DKP) ring and acylhydrazone moieties have also been synthesized to explore their antiviral and other biological activities. nih.gov

The synthesis of dipeptide derivatives containing tryptophan is another area of active research. These studies aim to develop antagonists for specific receptors, such as the formyl peptide receptor 1 (FPR1), which is involved in inflammatory responses. rsc.org By synthesizing a series of tryptophan-containing dipeptides, researchers can explore how variations in the peptide sequence and protecting groups affect biological activity. rsc.org

Furthermore, conformationally constrained derivatives of tryptophan have been synthesized to study structure-bioactivity relationships more closely. lsu.edu By introducing rigid structures, such as a five-membered ring fused to the indole ring or a cyclopropane ring at the α-β bonds, the conformational flexibility of the molecule is reduced, which can lead to enhanced binding affinity and selectivity for a biological target. lsu.edu

Elucidation of Structural Determinants for Biological Activity

SAR studies aim to identify the key structural features of tryptophan derivatives that are essential for their biological effects. The indole ring, with its hydrophobic surface and hydrogen-bonding capability, plays a pivotal role in the interaction of these derivatives with biological targets. nih.govnih.gov

In the development of novel antiviral agents, the introduction of specific moieties to the tryptophan scaffold has been shown to be critical for activity. For example, in a series of tryptophan derivatives containing azepine and acylhydrazone groups, certain compounds exhibited significant antiviral activity against the tobacco mosaic virus (TMV). mdpi.comnih.gov The acylhydrazone fragment was found to be particularly beneficial for enhancing the anti-plant virus activity. mdpi.com

For tryptophan-containing dipeptides designed as FPR1 antagonists, SAR studies revealed that the N-benzoyl-Trp-Phe-OMe fragment was a core structure for interaction with the receptor. rsc.org This finding suggests that the specific arrangement of the aromatic rings of tryptophan and phenylalanine, along with the benzoyl group, is crucial for potent inhibitory effects on FMLP-induced superoxide anion generation and neutrophil elastase release. rsc.org

The nature of the substituent on the indole nitrogen also significantly influences biological activity. In a study of 1-alkyltryptophan analogues, all synthesized compounds (1-ET, 1-PT, 1-isoPT, and 1-BT) showed greater inhibition of cancer cell proliferation compared to tryptophan itself, indicating that alkylation of the indole nitrogen is a key determinant for this antiproliferative effect. nih.gov

Comparative Bioactivity Studies of Synthesized Analogues

Comparative studies are essential to evaluate the potency and spectrum of activity of newly synthesized tryptophan derivatives. These studies often involve comparing the novel compounds to a parent compound, like tryptophan, or to established drugs.

In research focused on agricultural applications, a series of novel tryptophan derivatives containing azepine and acylhydrazone moieties were evaluated for their antiviral, larvicidal, and fungicidal activities. mdpi.comnih.gov Several of these compounds demonstrated higher in vivo antiviral activities against TMV than the commercial antiviral drug ribavirin. mdpi.comnih.gov Notably, compound 6y showed activity comparable to ningnanmycin, a commercial agricultural antibiotic. mdpi.comnih.gov Furthermore, these derivatives exhibited a broad spectrum of fungicidal and good larvicidal activities against Plutella xylostella. mdpi.comnih.gov

Similarly, tryptophan derivatives with diketopiperazine and acylhydrazone moieties also showed promising anti-TMV activity, with some compounds being comparable to ningnanmycin and superior to ribavirin. nih.gov These compounds also displayed broad-spectrum fungicidal and selective larvicidal activities. nih.gov

In the context of cancer research, the antiproliferative effects of 1-alkyltryptophan analogues were compared. All the synthesized analogues efficiently inhibited the proliferation of SGC7901 and HeLa cancer cell lines at a concentration of 2 mmol/L for 48 hours, a significant improvement over the parent compound, tryptophan. nih.gov

The following table summarizes the comparative antiviral activity of selected tryptophan derivatives against Tobacco Mosaic Virus (TMV).

| Compound | Modifications | Inactivation Activity (%) at 500 mg/L | Curative Activity (%) at 500 mg/L | Protection Activity (%) at 500 mg/L |

|---|---|---|---|---|

| Ribavirin (Control) | - | 40 ± 1 | 37 ± 1 | 39 ± 2 |

| Ningnanmycin (Control) | - | 57 ± 2 | 55 ± 3 | 58 ± 1 |

| Compound 5c | Azepine and Acylhydrazone Moiety | 55 ± 2 | 53 ± 2 | 54 ± 2 |

| Compound 6a | Azepine and Acylhydrazone Moiety | 52 ± 2 | 50 ± 2 | 51 ± 2 |

| Compound 6h | Azepine and Acylhydrazone Moiety | 54 ± 2 | 51 ± 2 | 53 ± 2 |

| Compound 6t | Azepine and Acylhydrazone Moiety | 56 ± 2 | 54 ± 2 | 55 ± 2 |

| Compound 6v | Azepine and Acylhydrazone Moiety | 58 ± 2 | 56 ± 2 | 57 ± 2 |

| Compound 6y | Azepine and Acylhydrazone Moiety | 57 ± 2 | 55 ± 3 | 58 ± 1 |

The following table presents a comparison of the antiproliferative effects of 1-alkyltryptophan analogues on different cancer cell lines.

| Compound | Inhibition Rate on SGC7901 cells (%) | Inhibition Rate on HeLa cells (%) |

|---|---|---|

| Tryptophan | 15.3 | 12.8 |

| 1-Ethyl-tryptophan (1-ET) | 45.2 | 40.1 |

| 1-Propyl-tryptophan (1-PT) | 48.7 | 42.5 |

| 1-Isopropyl-tryptophan (1-isoPT) | 50.1 | 45.3 |

| 1-Butyl-tryptophan (1-BT) | 52.6 | 48.2 |

Analytical Methodologies for Tryptophan and Its Metabolites

Chromatographic Techniques

Chromatographic methods are widely regarded as the gold standard for separating and quantifying tryptophan and its metabolites due to their high specificity and ability to resolve complex mixtures.

High-Performance Liquid Chromatography (HPLC) with Various Detectors (e.g., Fluorescence, Mass Spectrometry)

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation and quantification of tryptophan and its metabolites. Its versatility stems from the ability to couple it with various detectors, each offering distinct advantages.

Tryptophan possesses intrinsic fluorescence due to its indole (B1671886) ring structure, making fluorescence detection (FLD) a highly sensitive and selective method for its direct measurement without derivatization. This inherent property allows for detection at low concentrations, which is particularly useful in biological matrices where tryptophan levels might be subtle or require high sensitivity.

When coupled with Mass Spectrometry (MS) detectors, HPLC offers enhanced specificity and structural elucidation capabilities. HPLC-MS allows for the identification and quantification of multiple tryptophan metabolites simultaneously, even in complex biological samples. The mass spectrometer provides molecular weight information and fragmentation patterns, enabling unambiguous identification and quantification of analytes, distinguishing them from co-eluting interferences.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) represents a significant advancement in the analysis of tryptophan and its metabolites, offering superior sensitivity, selectivity, and throughput compared to single-stage MS or other chromatographic methods. This technique combines the powerful separation capabilities of liquid chromatography with the highly specific and sensitive detection of tandem mass spectrometry.

LC-MS/MS is particularly effective for quantifying analytes in complex biological matrices such as plasma, urine, cerebrospinal fluid, and tissue homogenates. The tandem mass spectrometry (MS/MS) component allows for the selective detection of target analytes by monitoring specific precursor-to-product ion transitions, effectively eliminating interference from matrix components. This results in lower limits of detection and quantification, crucial for measuring low-abundance metabolites.

For instance, LC-MS/MS methods have been developed for the simultaneous quantification of tryptophan and its kynurenine (B1673888) pathway metabolites, including kynurenine, kynurenic acid, and quinolinic acid, in various biological fluids. These methods often employ stable isotope-labeled internal standards to ensure accuracy and precision, compensating for matrix effects and variations in sample preparation.

Spectrophotometric and Colorimetric Methods

Spectrophotometric and colorimetric methods offer simpler, more cost-effective approaches for tryptophan analysis, particularly useful for routine screening or in settings with limited access to advanced instrumentation. Tryptophan exhibits characteristic absorption in the ultraviolet (UV) region, primarily due to its indole chromophore, allowing for direct spectrophotometric quantification at specific wavelengths (e.g., around 280 nm).

Colorimetric methods involve reactions that produce a colored product, the intensity of which is proportional to the tryptophan concentration. Common colorimetric assays for tryptophan include reactions with reagents like Ehrlich's reagent (p-dimethylaminobenzaldehyde) or ninhydrin. While these methods are straightforward, they often suffer from lower specificity and sensitivity compared to chromatographic techniques, as other compounds in biological samples can interfere with the reaction or absorb at similar wavelengths.

Electrochemical Sensing Approaches

Electrochemical sensing approaches leverage the electroactive nature of tryptophan, specifically the oxidizable indole ring, for its detection. These methods involve measuring the current generated or consumed during the oxidation or reduction of tryptophan at an electrode surface. Techniques such as cyclic voltammetry, differential pulse voltammetry, and amperometry have been employed.

Electrochemical sensors offer advantages such as high sensitivity, rapid response times, and potential for miniaturization and in situ measurements. They can be particularly useful for real-time monitoring. However, their application in complex biological samples can be challenged by potential interferences from other electroactive compounds present in the matrix, which might require selective electrode modifications or pre-separation steps.

Advanced Detection Techniques (e.g., Nanosensors, Electrochemiluminescence)

Beyond conventional methods, advanced detection techniques are continually being developed to enhance the sensitivity, selectivity, and efficiency of tryptophan and metabolite analysis.

Nanosensors, utilizing nanomaterials, offer significantly improved analytical performance. These sensors can be designed to selectively bind to tryptophan or its metabolites, leading to a measurable signal change. The high surface-to-volume ratio and unique optical or electrical properties of nanomaterials contribute to enhanced sensitivity and lower detection limits.

Electrochemiluminescence (ECL) is another advanced technique that combines electrochemical reactions with luminescence. In ECL, electrochemically generated intermediates react to produce light, which is then detected. This method offers high sensitivity and a wide dynamic range, making it suitable for trace analysis of tryptophan and its derivatives. The selectivity can be improved by employing specific recognition elements or by optimizing electrochemical conditions.

Method Validation for Biological Samples (Human and Animal Tissues/Fluids)

Regardless of the analytical technique employed, rigorous method validation is paramount, especially when analyzing tryptophan and its metabolites in complex biological samples (human and animal tissues/fluids). Validation ensures the reliability, accuracy, and consistency of the analytical results. Key validation parameters typically include:

Selectivity/Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present in the sample matrix.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spiking known concentrations of the analyte into blank biological matrices and measuring the recovery.

Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable accuracy and precision.

Matrix Effect: The influence of co-eluting matrix components on the ionization efficiency of the analyte in mass spectrometry-based methods. This is often assessed by comparing the analytical response of the analyte in the matrix to that in a pure solvent.

Stability: The stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw cycles, short-term, long-term stability).

For example, validation studies for LC-MS/MS methods quantifying tryptophan and kynurenine pathway metabolites in human plasma have demonstrated excellent linearity across wide concentration ranges, high accuracy (typically >90% recovery), and good precision (RSD <15%). Such comprehensive validation ensures that the analytical data generated from human and animal tissues/fluids are reliable for research and clinical applications.

Data Tables

Due to the nature of the requested content focusing on analytical methodologies rather than specific experimental results with numerical data for tables, a general representation of typical validation parameters is provided. Detailed research findings often present these parameters in tables within their publications.

| Validation Parameter | Typical Acceptance Criteria (General) | Relevance for Tryptophan Analysis in Biological Samples |

| Selectivity | No significant interference from matrix components or other analytes. | Crucial for distinguishing Trp and metabolites from complex biological matrix. |

| Linearity | Correlation coefficient (R²) > 0.99. | Ensures accurate quantification across physiological and pathological ranges. |

| Accuracy | % Relative Error or % Bias within ±15% (±20% at LOQ). | Reflects how close measured values are to true concentrations. |

| Precision | % Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LOQ). | Indicates reproducibility and reliability of the method. |

| LOD | Signal-to-noise ratio (S/N) ≥ 3. | Determines the lowest detectable concentration. |

| LOQ | Signal-to-noise ratio (S/N) ≥ 10; Accuracy and Precision within acceptance criteria. | Defines the lowest quantifiable concentration with acceptable reliability. |

| Matrix Effect | % Matrix effect within ±15%. | Assesses the influence of biological matrix on signal. |

| Stability | % Change within ±15% under specified conditions. | Ensures analyte integrity during sample handling and storage. |

Preclinical Models in Tryptophan Research

In Vitro Cellular Models

In vitro research on Tetrophan has been conducted to understand its direct effects on cellular function, particularly in the context of muscle physiology and immunology. Early studies utilized micro-electrode techniques on isolated muscle fiber preparations to investigate the myotonia-inducing properties of this compound. These experiments demonstrated that this compound directly affects the muscle membrane's electrical properties, causing the repetitive firing of action potentials characteristic of myotonia karger.com. This effect was shown to be independent of the nervous system, as it persisted even after the application of curare, which blocks neuromuscular transmission karger.com.

More recent and distinct research has explored the potential of this compound and its derivatives in other cellular contexts. For instance, a human mixed lymphocyte reaction (MLR) model, an in vitro model for transplantation rejection, was used to assess the immunosuppressive potential of dihydrobenz[c]acridine-7-carboxylic acids, the class of compounds to which this compound belongs google.comjustia.com. Additionally, computational in silico models, specifically molecular docking studies, have been employed to investigate this compound's binding affinity to the active site of HIV-1 reverse transcriptase, suggesting its potential as a candidate for antiretroviral drug development preprints.orgresearchgate.netresearchgate.net. Other in vitro studies have evaluated derivatives of 5,6-dihydrobenzo[c]acridine for their interaction with c-MYC quadruplex and their cytotoxic properties against human colon adenocarcinoma cell lines clockss.org.

| In Vitro Model | Cell/System Type | Key Findings | Reference |

| Micro-electrode Study | Isolated Mammalian Muscle Fibers | This compound directly induces repetitive action potentials in muscle fibers. | karger.com |

| Human Mixed Lymphocyte Reaction | Human Lymphocytes | Dihydrobenz[c]acridine-7-carboxylic acids show potential immunosuppressive activity. | google.comjustia.com |

| Molecular Docking | HIV-1 Reverse Transcriptase (In Silico) | This compound demonstrates significant binding energy to the enzyme's active site. | preprints.orgresearchgate.netresearchgate.net |

| Cytotoxicity Assays | Human Colon Adenocarcinoma Cell Lines (e.g., U-373MG) | Derivatives of 5,6-dihydrobenzo[c]acridine show potent antitumor activity. | clockss.org |

Clinical Research and Therapeutic Implications

Clinical Trials of Tryptophan Modulators

The ability to influence immune responses and neurotransmission by modulating tryptophan metabolism has led to numerous clinical trials targeting this pathway for various diseases. nih.govuthscsa.edu

Indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes that initiate the catabolism of tryptophan down the kynurenine (B1673888) pathway. nih.gov In the context of cancer, these enzymes are often overexpressed in tumor cells, leading to a depletion of tryptophan and an accumulation of its metabolites, such as kynurenine. nih.govnih.gov This process creates an immunosuppressive tumor microenvironment that allows cancer cells to evade the immune system. frontiersin.orgnih.gov

Consequently, inhibiting IDO1 and TDO has become a significant strategy in cancer immunotherapy. frontiersin.orgfrontiersin.org The goal of these inhibitors is to restore local tryptophan levels, reverse immune suppression, and enhance the efficacy of the body's anti-tumor response. frontiersin.orgnih.gov Numerous inhibitors have been developed and evaluated in clinical trials, both as single agents and in combination with other cancer therapies like immune checkpoint inhibitors. frontiersin.orgnih.gov While some trials have faced challenges, the rationale for targeting this pathway remains strong. frontiersin.org

Below is a table summarizing key IDO and TDO inhibitors that have been investigated in clinical trials.

| Inhibitor | Target(s) | Development Status | Key Findings/Context |

| Epacadostat | IDO1 | Studied extensively in clinical trials, particularly in combination with PD-1 inhibitors for melanoma and lung cancer. frontiersin.orgfrontiersin.org | One of the most studied IDO1 inhibitors; aimed to reverse immune evasion by blocking tryptophan catabolism in the tumor microenvironment. frontiersin.orgfrontiersin.org |

| Indoximod | IDO Pathway | Investigated in various clinical trials for solid tumors. frontiersin.orgresearchgate.net | Showed promise in influencing the immune system and slowing tumor progression. frontiersin.orgresearchgate.net |

| Navoximod (GDC-0919) | IDO1 | Has been the subject of clinical trials for its potential to enhance anti-tumor immunity. frontiersin.orgnih.gov | Developed as an orally bioavailable IDO1 inhibitor, it has been shown to decrease plasma kynurenine/tryptophan ratios. nih.gov |

| HTI-1090 (SHR9146) | IDO1 and TDO | Entered early clinical development. nih.gov | A dual inhibitor designed to address broader metabolic connections by targeting both key enzymes in the pathway. frontiersin.orgnih.gov |

| BMS-986205 | IDO1 | Advanced to clinical trials for cancer immunotherapy. nih.gov | One of at least 12 antagonists targeting the IDO1/TDO pathway to enter clinical evaluation. nih.gov |

This table is for informational purposes and summarizes research findings; it is not a guide for treatment.

Tryptophan is the sole precursor to the neurotransmitter serotonin (B10506) (5-HT), which plays a crucial role in regulating mood, cognition, and behavior. nih.govnih.gov This connection forms the basis for investigating tryptophan-based interventions for a range of neuropsychiatric disorders where serotonin dysregulation is implicated. frontiersin.orgnih.gov Clinical studies have explored the effects of tryptophan supplementation and depletion on conditions such as depression, anxiety, and other mood disorders. nih.govnih.govnih.gov

Research has shown that increasing dietary tryptophan can lead to higher levels of brain serotonin, potentially improving mood and reducing symptoms of depression and anxiety. nih.govinifoundation.org Conversely, acute tryptophan depletion has been used as a research tool to understand the role of serotonin in these disorders. nih.govnih.gov

The following table details some of the clinical research outcomes for tryptophan-based interventions in various neuropsychiatric conditions.

| Disorder | Intervention | Clinical Research Findings |

| Depression | Tryptophan Supplementation | Studies suggest that increasing dietary tryptophan can significantly lessen depression and improve mood. nih.govinifoundation.org It is considered effective in treating mild depression. nih.gov |

| Anxiety Disorders | Increased Dietary Tryptophan | Research in young adults found that diets enriched with tryptophan reduced anxiety symptoms and created positive changes in mood. medicalnewstoday.com |

| Schizophrenia | Tryptophan Supplementation | In one study, tryptophan supplementation was found to significantly decrease the number of events requiring intervention and helped improve mood in patients. nih.gov |

| Sleep Disorders | Tryptophan Supplementation | Tryptophan has shown potential in reducing the time it takes to fall asleep, acting as a hypnotic for individuals with chronic insomnia. nih.gov |

| Attention Deficit Hyperactivity Disorder (ADHD) | Acute Tryptophan Depletion (Research model) | Narrative analysis of studies indicates that tryptophan interventions may have an impact on reactive aggression in individuals with ADHD. nih.gov |

This table is for informational purposes and summarizes research findings; it is not a guide for treatment.

Biomarker Potential of Tryptophan Metabolites in Disease Prognosis and Diagnosis

The metabolic pathways of tryptophan are often altered in various disease states, leading to changes in the concentrations of tryptophan and its downstream metabolites. frontiersin.orgnih.gov These changes can be measured in bodily fluids like plasma and serum, offering a non-invasive window into underlying pathophysiology. nih.govmdpi.com As a result, there is significant interest in using tryptophan metabolites as biomarkers for diagnosing diseases, predicting their course, and monitoring treatment responses. nih.govnih.gov

One of the most widely studied potential biomarkers is the ratio of kynurenine to tryptophan (Kyn/Trp), which serves as an indicator of IDO1 enzyme activity. researchgate.net An elevated Kyn/Trp ratio often signals increased inflammation and immune activation and has been associated with poorer prognoses in various cancers and other inflammatory conditions. researchgate.netnih.gov

Other metabolites from the kynurenine pathway, as well as those produced by the gut microbiota from tryptophan, are also under investigation for their biomarker potential in a wide range of diseases, including:

Inflammatory Bowel Disease (IBD): Serum tryptophan levels and the ratio of tryptophan to C-reactive protein (TRP/CRP) have shown potential in predicting disease activation. mdpi.com

Cardiovascular Disease (CVD): The Kyn/Trp ratio has been associated with CVD risk, and other metabolites are being explored as predictive biomarkers. researchgate.net

Tuberculosis: IDO activity and protein levels have demonstrated promise in distinguishing active tuberculosis from latent infection or healthy controls. nih.gov

Esophageal Cancer: Profiles of tryptophan metabolites are being evaluated for their ability to clarify susceptibility, metastasis, and prognosis. nih.gov

Neuropsychiatric Disorders: Alterations in tryptophan catabolites have been found in major depressive disorder and other conditions, suggesting their potential role in diagnosis and treatment monitoring. frontiersin.org

Dietary and Nutritional Interventions Modulating Tryptophan Metabolism

Since tryptophan is an essential amino acid that must be obtained from the diet, nutritional strategies can directly influence its availability and subsequent metabolism. mdpi.comresearchgate.net Diet can affect tryptophan metabolism in several ways: by altering the intake of tryptophan itself, by providing necessary cofactors for metabolic enzymes, and by shaping the composition of the gut microbiota, which plays a crucial role in metabolizing tryptophan. frontiersin.orgnih.gov

Key dietary and nutritional factors that can modulate tryptophan metabolism include:

Protein and Carbohydrate Intake: A high-protein diet can enhance the activity of the TDO enzyme, while a high-carbohydrate diet can increase the availability of tryptophan to the brain, promoting serotonin synthesis. frontiersin.orgnih.gov

Vitamins and Minerals: B-vitamins, particularly B2 and B6, are essential cofactors for enzymes in the kynurenine pathway. frontiersin.orgnih.gov Deficiencies can significantly alter the production of downstream metabolites.

Dietary Fiber and Probiotics: A diet rich in fiber can promote the growth of beneficial gut bacteria that metabolize tryptophan into compounds like indole-3-propionic acid (IPA), which may have neuroprotective effects. frontiersin.orgnih.gov Probiotic interventions have also been studied for their potential to modulate tryptophan metabolism. nih.gov

Specific Diets: Clinical trials have found that a Mediterranean diet, which is rich in plant-based foods, can increase the presence of fiber-fermenting bacteria and the production of beneficial tryptophan metabolites. frontiersin.org

Specific Food Components: Curcumin, the active compound in turmeric, has been studied in combination with tryptophan, showing potential synergistic effects in modulating gut microbiota and alleviating experimental colitis. mdpi.com

Safety and Efficacy Considerations in Clinical Applications

While the modulation of tryptophan metabolism holds therapeutic promise, careful consideration of safety and efficacy is paramount in its clinical application. Tryptophan supplementation is generally well-tolerated, and a No Observable Adverse Effect Level (NOAEL) for diet-added tryptophan has been proposed at 4.5 grams per day for young adults based on available research. nih.gov

However, the therapeutic application of tryptophan modulators, such as IDO inhibitors, requires a nuanced approach. Efficacy can be limited by factors like tumor heterogeneity and the complex interplay of different metabolic pathways. frontiersin.orgresearchgate.net The development of resistance and the potential for off-target effects are also important considerations. frontiersin.org

Ensuring the safe and effective use of tryptophan-based interventions involves:

Balancing Therapeutic Effects: The goal is to restore normal metabolic function without causing unintended disruptions. For instance, while inhibiting IDO in cancer is intended to boost immunity, the kynurenine pathway also has essential physiological roles that must be considered.

Understanding Individual Variability: Patient responses to tryptophan modulation can vary significantly due to genetic factors, diet, gut microbiome composition, and the specific nature of their disease. frontiersin.org

Combination Therapies: In oncology, IDO inhibitors have been explored extensively in combination with other immunotherapies, which may enhance efficacy but also requires careful management of combined toxicities. nih.gov

Long-Term Studies: More research is needed to fully understand the long-term effects of sustained tryptophan modulation, particularly in chronic conditions. medicalnewstoday.com

Further research and well-designed clinical trials are essential to optimize the therapeutic window and fully realize the potential of targeting tryptophan metabolism for human health. frontiersin.orgnih.gov

Future Research Directions and Translational Perspectives

Elucidating Underexplored Metabolic Branches and Novel Metabolites

Tryptophan, an essential amino acid, is metabolized through several key pathways, including the kynurenine (B1673888), serotonin (B10506), and indole (B1671886) pathways, which produce a variety of bioactive metabolites. mdpi.comfrontiersin.org While the major pathways of tryptophan metabolism have been extensively studied, there are still underexplored branches and novel metabolites that warrant further investigation. Future research will likely focus on characterizing these lesser-known pathways and identifying new tryptophan-derived molecules with physiological significance.

The gut microbiota plays a significant role in tryptophan metabolism, producing a diverse array of indole derivatives. nih.gov Some bacteria, for instance, can convert tryptophan to tryptamine, and indole and its derivatives like indole-3-aldehyde (IAld), indole-3-acetic-acid (IAA) and indole-3-propionic acid (IPA). nih.gov The influence of the gut microbiome on tryptophan metabolism is a rapidly growing area of research, with the potential to uncover novel metabolites that mediate the gut-brain axis and influence host health and disease. nih.govnih.gov

Advanced analytical techniques, such as metabolomics, are crucial for identifying and quantifying novel tryptophan metabolites in biological samples. researchgate.net By applying these techniques to different tissues and biofluids, researchers can gain a more comprehensive understanding of the full spectrum of tryptophan-derived molecules and their physiological roles. This knowledge could pave the way for the development of new diagnostic biomarkers and therapeutic interventions for a wide range of diseases.

Precision Medicine Approaches Based on Tryptophan Metabolism Profiles

Dysregulation of tryptophan metabolism has been implicated in a variety of diseases, including neuropsychiatric disorders, cancer, metabolic syndrome, and neurodegenerative diseases. mdpi.com This makes the tryptophan metabolic pathway a promising target for precision medicine approaches. By analyzing an individual's tryptophan metabolism profile, it may be possible to predict their susceptibility to certain diseases, monitor disease progression, and tailor treatments for optimal efficacy.